molecular formula C14H12N4O2S B15304826 1-phenyl-5-phenylmethanesulfonyl-1H-1,2,3,4-tetrazole

1-phenyl-5-phenylmethanesulfonyl-1H-1,2,3,4-tetrazole

Cat. No.: B15304826
M. Wt: 300.34 g/mol
InChI Key: OSGGKOOYEDWDJN-UHFFFAOYSA-N
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Description

1-Phenyl-5-phenylmethanesulfonyl-1H-1,2,3,4-tetrazole is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom. This specific compound is characterized by the presence of a phenyl group and a phenylmethanesulfonyl group attached to the tetrazole ring, making it unique in its structure and properties.

Preparation Methods

The synthesis of 1-phenyl-5-phenylmethanesulfonyl-1H-1,2,3,4-tetrazole typically involves the reaction of phenylmethanesulfonyl chloride with sodium azide, followed by cyclization to form the tetrazole ring. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide (DMF) and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Phenyl-5-phenylmethanesulfonyl-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of sulfoxide derivatives.

    Substitution: The tetrazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted tetrazole derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Phenyl-5-phenylmethanesulfonyl-1H-1,2,3,4-tetrazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-phenyl-5-phenylmethanesulfonyl-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylate groups, allowing it to mimic the biological activity of carboxylic acids. This property enables the compound to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The phenylmethanesulfonyl group may also contribute to its biological activity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

1-Phenyl-5-phenylmethanesulfonyl-1H-1,2,3,4-tetrazole can be compared with other similar compounds, such as:

    1-Phenyl-1H-tetrazole-5-thiol: This compound has a thiol group instead of a phenylmethanesulfonyl group, which affects its chemical reactivity and biological activity.

    5-Phenyl-1H-tetrazole: Lacks the phenylmethanesulfonyl group, making it less complex in structure and potentially less versatile in its applications.

    1-Phenyl-5-mercapto-1H-tetrazole: Contains a mercapto group, which imparts different chemical properties compared to the phenylmethanesulfonyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C14H12N4O2S

Molecular Weight

300.34 g/mol

IUPAC Name

5-benzylsulfonyl-1-phenyltetrazole

InChI

InChI=1S/C14H12N4O2S/c19-21(20,11-12-7-3-1-4-8-12)14-15-16-17-18(14)13-9-5-2-6-10-13/h1-10H,11H2

InChI Key

OSGGKOOYEDWDJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=NN=NN2C3=CC=CC=C3

Origin of Product

United States

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